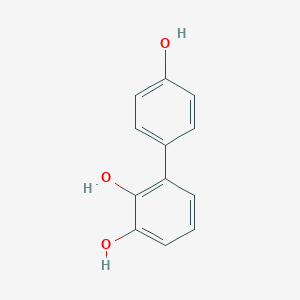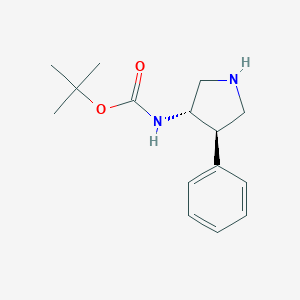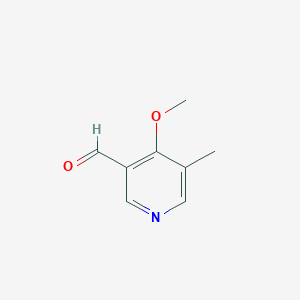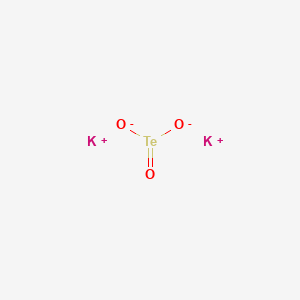
(1,1'-Biphenyl)-2,3,4'-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1'-Biphenyl)-2,3,4'-triol, also known as BPT, is a phenolic compound that has gained attention in recent years due to its potential applications in various fields of science. BPT is a derivative of biphenyl, which is a common organic compound that consists of two benzene rings connected by a single bond. BPT has three hydroxyl groups attached to its structure, which makes it a potent antioxidant and free radical scavenger.
Wirkmechanismus
(1,1'-Biphenyl)-2,3,4'-triol exerts its antioxidant and free radical scavenging activities by donating hydrogen atoms to reactive oxygen species (ROS) and other free radicals. (1,1'-Biphenyl)-2,3,4'-triol can also chelate metal ions such as iron and copper, which are involved in the generation of ROS. (1,1'-Biphenyl)-2,3,4'-triol has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemische Und Physiologische Effekte
(1,1'-Biphenyl)-2,3,4'-triol has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that (1,1'-Biphenyl)-2,3,4'-triol can protect cells from oxidative stress and DNA damage. (1,1'-Biphenyl)-2,3,4'-triol has also been shown to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that (1,1'-Biphenyl)-2,3,4'-triol can reduce inflammation and oxidative stress in animal models of disease. (1,1'-Biphenyl)-2,3,4'-triol has also been shown to improve cognitive function and protect against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (1,1'-Biphenyl)-2,3,4'-triol is its potent antioxidant and free radical scavenging activity. (1,1'-Biphenyl)-2,3,4'-triol can be used as a positive control in experiments that involve the measurement of oxidative stress and ROS generation. (1,1'-Biphenyl)-2,3,4'-triol is also relatively stable and can be stored for long periods of time. However, one of the limitations of (1,1'-Biphenyl)-2,3,4'-triol is its low solubility in water, which can make it difficult to use in aqueous systems. (1,1'-Biphenyl)-2,3,4'-triol also has a relatively short half-life in vivo, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on (1,1'-Biphenyl)-2,3,4'-triol. One direction is the development of novel (1,1'-Biphenyl)-2,3,4'-triol derivatives with improved solubility and bioavailability. Another direction is the investigation of the role of (1,1'-Biphenyl)-2,3,4'-triol in the gut microbiome and its potential as a prebiotic. (1,1'-Biphenyl)-2,3,4'-triol can also be used as a building block for the synthesis of novel materials with potential applications in catalysis and energy storage. Finally, more studies are needed to elucidate the mechanism of action of (1,1'-Biphenyl)-2,3,4'-triol and its potential therapeutic applications in various diseases.
Synthesemethoden
(1,1'-Biphenyl)-2,3,4'-triol can be synthesized in various ways, but the most common method is the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst. The reaction is carried out in an organic solvent such as DMF or toluene, and the product is obtained by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
(1,1'-Biphenyl)-2,3,4'-triol has been extensively studied for its potential applications in various fields of science, including medicine, biochemistry, and materials science. In medicine, (1,1'-Biphenyl)-2,3,4'-triol has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. In biochemistry, (1,1'-Biphenyl)-2,3,4'-triol has been used as a model compound to study the antioxidant activity of phenolic compounds. In materials science, (1,1'-Biphenyl)-2,3,4'-triol has been used as a building block for the synthesis of novel materials such as metal-organic frameworks.
Eigenschaften
CAS-Nummer |
120728-35-0 |
|---|---|
Produktname |
(1,1'-Biphenyl)-2,3,4'-triol |
Molekularformel |
C12H10O3 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
3-(4-hydroxyphenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H10O3/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12(10)15/h1-7,13-15H |
InChI-Schlüssel |
NPGGQLOIUYMASZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)O)C2=CC=C(C=C2)O |
Kanonische SMILES |
C1=CC(=C(C(=C1)O)O)C2=CC=C(C=C2)O |
Andere CAS-Nummern |
120728-35-0 |
Synonyme |
[1,1-Biphenyl]-2,3,4-triol (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)




![4-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B50956.png)